Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
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Description
Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C15H17N3O8 and its molecular weight is 367.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents, showing anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole core allow for strong hydrogen bond acceptor capabilities .
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole core in the compound suggests potential for good thermal stability , which could influence its pharmacokinetic properties.
Result of Action
Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may inhibit the growth and proliferation of infectious agents .
Action Environment
The thermal stability of similar 1,2,4-oxadiazole compounds suggests that they may be resistant to degradation under various environmental conditions .
Properties
IUPAC Name |
methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4.C2H2O4/c1-8-14-12(20-15-8)9-5-16(6-9)7-10-3-4-11(19-10)13(17)18-2;3-1(4)2(5)6/h3-4,9H,5-7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGSWRABTZLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=C(O3)C(=O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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